Posaconazole is derived from a class of compounds known as triazoles, which are characterized by their five-membered ring structure containing three nitrogen atoms. It is classified as an extended-spectrum antifungal agent, effective against a variety of fungi, including Candida species and Aspergillus species. The compound is commercially available under various brand names, including Noxafil.
The synthesis of posaconazole involves several steps that typically include the debenzylation of intermediates and subsequent reactions to form the final product. A notable method for synthesizing posaconazole includes:
The reaction conditions typically involve:
Posaconazole's molecular structure can be represented by the chemical formula . It features a triazole ring fused with a tetrahydrofuran moiety, contributing to its antifungal activity. The structural characteristics include:
Crystallographic studies have shown that posaconazole can exist in multiple polymorphic forms, with Form-S being one such stable hydrate form . Characterization techniques like X-ray powder diffraction have been employed to analyze these forms.
Posaconazole participates in various chemical reactions primarily through its functional groups. Key reactions include:
These reactions are critical for synthesizing high-purity posaconazole efficiently while minimizing by-products .
Posaconazole exerts its antifungal effects primarily through inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. By blocking this enzyme, posaconazole disrupts the formation of ergosterol, leading to:
This mechanism underscores posaconazole's effectiveness against a wide range of fungal pathogens, particularly in immunocompromised individuals .
Posaconazole exhibits several important physical and chemical properties:
The compound's solubility profile is significant for its formulation into oral dosage forms, ensuring adequate bioavailability during therapeutic use .
Posaconazole is utilized in various clinical settings:
The development of reliable analytical methods such as high-performance liquid chromatography has facilitated quality control and assessment of posaconazole in pharmaceutical formulations .
Posaconazole [(4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(1H-1,2,4-triazol-1-ylmethyl)-3-furanyl]methoxy]phenyl]-1-piperazinyl]phenyl]-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one] represents a deliberate molecular evolution from the foundational triazole itraconazole. Both compounds share a central triazole ring critical for targeting fungal cytochrome P450 enzymes, but posaconazole incorporates strategic modifications that confer enhanced antifungal properties. The primary structural advancements include: [4] [7]
Table 1: Structural Comparison of Posaconazole and Itraconazole [4] [7] [10]
Structural Feature | Itraconazole | Posaconazole | Functional Consequence |
---|---|---|---|
Halogen on phenyl ring | Chlorine | Fluorine (2,4-positions) | Enhanced membrane penetration and binding affinity |
Oxygen-containing ring | Dioxolane | Furan | Reduced metabolic degradation |
Triazole substituent | Short chain | Extended hydroxyalkyl chain | Additional hydrophobic binding interactions |
X-ray crystallographic studies of posaconazole bound to Aspergillus fumigatus CYP51 reveal a linear molecular configuration that spans the entire substrate access channel. The terminal triazole coordinates with the heme iron, while the fluorinated phenyl ring anchors the molecule through hydrophobic interactions with phenylalanine residues. This optimized binding explains its sub-nanomolar inhibition constants against diverse fungal pathogens. [4] [10]
Posaconazole belongs to the second-generation triazole antifungals, classified as broad-spectrum due to its inhibitory activity against an extensive range of yeasts, molds, and dimorphic fungi that surpasses earlier azoles. Its spectrum encompasses: [5] [6] [9]
Table 2: In Vitro Antifungal Activity Spectrum of Posaconazole [5] [6] [9]
Fungal Pathogen | MIC90 Range (μg/mL) | Comparison to Voriconazole |
---|---|---|
Candida albicans | 0.06–0.5 | Similar |
Candida glabrata | 0.5–2 | Superior |
Candida krusei | 0.25–1 | Superior |
Aspergillus fumigatus | 0.125–0.5 | Similar |
Rhizopus arrhizus | 0.25–1 | Superior (voriconazole inactive) |
Cryptococcus neoformans | 0.06–0.25 | Similar |
Fusarium solani | 4–16 | Similar |
The molecular basis for this breadth lies in posaconazole's high-affinity interaction with fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis. Unlike first-generation triazoles, posaconazole maintains potent inhibition even against fungi with amino acid substitutions in the CYP51 active site. It binds fungal CYP51 with 10- to 100-fold greater affinity than human isoforms, conferring selectivity. Spectroscopic analyses confirm type II binding characteristics, with the triazole nitrogen coordinating the heme iron and hydrophobic side chains occupying substrate channels. [4] [7] [10]
The development of posaconazole emerged from systematic efforts to overcome limitations of early azoles (suboptimal spectra, resistance emergence, pharmacokinetic variability). Key milestones include: [1] [3] [7]
Table 3: Key Regulatory Approvals for Posaconazole [3] [9]
Year | Region/Agency | Approval Scope |
---|---|---|
2005 | United States Food and Drug Administration (Orphan) | Zygomycosis, fusariosis |
2006 | United States Food and Drug Administration (Full) | Oropharyngeal candidiasis; prophylaxis in immunocompromised patients (suspension) |
2013 | United States Food and Drug Administration | Delayed-release tablets (prophylaxis) |
2014 | United States Food and Drug Administration | Intravenous formulation |
2014 | European Medicines Agency | Treatment of refractory aspergillosis, fusariosis, zygomycosis |
2021 | United States Food and Drug Administration | Prophylaxis in pediatric patients ≥2 years |
Post-approval research focused on formulations addressing the oral suspension's absorption limitations. The 2013 delayed-release tablet utilizes a pH-sensitive polymer matrix that releases posaconazole in the small intestine, achieving 54% absolute bioavailability independent of gastric conditions. The 2014 intravenous formulation employs sulfobutyl ether beta-cyclodextrin as a solubilizing agent, providing an option for critically ill patients unable to tolerate oral therapy. These advancements reduced interpatient pharmacokinetic variability by over 30% compared to the original suspension. [7] [9]
The historical significance of posaconazole lies in its validation of structure-based azole optimization and its role as the first triazole with reliable activity against mucormycosis. Ongoing development seeks to further enhance solubility and overcome emerging resistance mutations (e.g., CYP51A TR34/L98H in Aspergillus fumigatus) through next-generation analogs. [4] [10]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: